molecular formula C7H10Cl2N4O2 B078458 2,2'-((4,6-Dichloro-1,3,5-triazin-2-yl)imino)bisethanol CAS No. 13436-79-8

2,2'-((4,6-Dichloro-1,3,5-triazin-2-yl)imino)bisethanol

Cat. No. B078458
M. Wt: 253.08 g/mol
InChI Key: GAVNYHWVCOTMTQ-UHFFFAOYSA-N
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Patent
US03947374

Procedure details

25 Grams cyanuric chloride was dissolved in 145 ml. acetone and the solution poured over 100 grams of ice. Sodium bicarbonate (12.4 grams) was added. While maintaining the temperature at 10°C., diethanolamine (15.5 grams) was added dropwise over a period of about 30 minutes. The temperature was raised to 20°-25°C. and the mixture stirred for about 1 hour. The reaction mixture was filtered, washed witth water and dried to give 31.4 grams of product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
15.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].C(=O)(O)[O-].[Na+].[NH:15]([CH2:19][CH2:20][OH:21])[CH2:16][CH2:17][OH:18]>CC(C)=O>[Cl:9][C:8]1[N:1]=[C:2]([Cl:3])[N:4]=[C:5]([N:15]([CH2:19][CH2:20][OH:21])[CH2:16][CH2:17][OH:18])[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Step Two
Name
Quantity
12.4 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
15.5 g
Type
reactant
Smiles
N(CCO)CCO
Step Four
Name
ice
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for about 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to 20°-25°C.
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed witth water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)Cl)N(CCO)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 31.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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